Phenyl (3-(methylsulfonyl)phenyl)carbamate
Overview
Description
Phenyl (3-(methylsulfonyl)phenyl)carbamate is an organic compound with the molecular formula C14H13NO4S It is a carbamate derivative, characterized by the presence of a phenyl group and a methylsulfonyl-substituted phenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (3-(methylsulfonyl)phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-(methylsulfonyl)phenol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method is advantageous as it avoids the direct manipulation of sensitive reactants and can be performed in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-(methylsulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbamate moiety, leading to the formation of amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Phenyl (3-(methylsulfonyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl (3-(methylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Phenyl (3-(methylsulfonyl)phenyl)carbamate can be compared with other carbamate derivatives and sulfonyl-containing compounds:
Similar Compounds: Methyl phenyl carbamate, phenyl carbamate, and other sulfonyl-substituted phenyl carbamates.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other applications.
Properties
IUPAC Name |
phenyl N-(3-methylsulfonylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(17,18)13-9-5-6-11(10-13)15-14(16)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZCBCMUHMZLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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